

A Technical Guide to Amino-PEG4-hydrazide-Boc in Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG4-hydrazide-Boc

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant of the success of the resulting conjugate. **Amino-PEG4-hydrazide-Boc** is a heterobifunctional linker that has gained significant traction due to its versatile reactivity and the beneficial properties of its polyethylene glycol (PEG) spacer. This technical guide provides an in-depth review of **Amino-PEG4-hydrazide-Boc**, its applications in bioconjugation, detailed experimental protocols, and the underlying chemical principles. This molecule is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts

Amino-PEG4-hydrazide-Boc is a molecule composed of three key functional components:

- **Amino Group (-NH₂):** A primary amine that readily reacts with carboxylic acids and their activated esters (e.g., NHS esters) to form stable amide bonds.^{[1][2]}
- **Boc-Protected Hydrazide (-NHNH-Boc):** A hydrazide group shielded by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group can be removed under mild acidic conditions to reveal the reactive hydrazide.^{[1][2]} This deprotected hydrazide then efficiently reacts with aldehydes and ketones to form a hydrazone linkage.^[3]

- PEG4 Spacer: A tetraethylene glycol spacer that imparts hydrophilicity, flexibility, and increased hydrodynamic volume to the conjugate.[3][4] This PEG spacer helps to improve the solubility and stability of the bioconjugate, reduce aggregation, and minimize immunogenicity.[5]

The orthogonal reactivity of the amino and protected hydrazide groups allows for a sequential and controlled conjugation strategy.

Physicochemical Properties and Quantitative Data

The properties of **Amino-PEG4-hydrazide-Boc** and the resulting hydrazone linkage are crucial for designing effective bioconjugation strategies.

Property	Value	Reference
Chemical Formula	C16H33N3O7	[2]
Molecular Weight	379.45 g/mol	[2]
Purity	>96%	[6]
Spacer Arm Length	21.1 Å (18 atoms)	[3][4]
Solubility	Soluble in methylene chloride, DMAC, and DMSO.	[3][4]

The stability of the hydrazone bond is pH-dependent, which can be advantageous for drug delivery systems designed to release a payload in the acidic environment of lysosomes.[3]

pH	Half-life (t1/2) of Hydrazone Linkage	Reference
7.2	183 hours	[7]
5.0	55 hours	[7]

Note: The provided half-life data is for a hydrazone linkage in a specific antibody-drug conjugate and serves as a general indicator of stability.

Experimental Protocols

Boc Deprotection of Amino-PEG4-hydrazide-Boc

Objective: To remove the Boc protecting group to expose the reactive hydrazide.

Materials:

- **Amino-PEG4-hydrazide-Boc**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or argon gas
- Rotary evaporator

Procedure:

- Dissolve the **Amino-PEG4-hydrazide-Boc** in DCM.
- Add a solution of 25% TFA in DCM to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation under reduced pressure.
- The resulting deprotected Amino-PEG4-hydrazide is typically used immediately in the next conjugation step.

Hydrazone Ligation with an Aldehyde-Containing Biomolecule

Objective: To conjugate the deprotected Amino-PEG4-hydrazide to a biomolecule containing an aldehyde group.

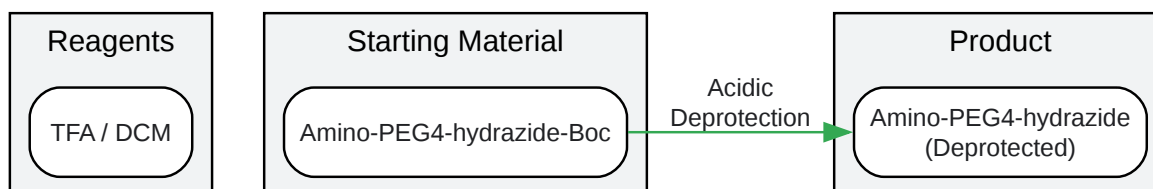
Materials:

- Deprotected Amino-PEG4-hydrazide
- Aldehyde-modified biomolecule (e.g., protein, peptide)
- Aniline (optional, as a catalyst)
- Reaction buffer (e.g., 0.1 M sodium phosphate, pH 5.0-7.0)
- Size-exclusion chromatography (SEC) system for purification

Procedure:

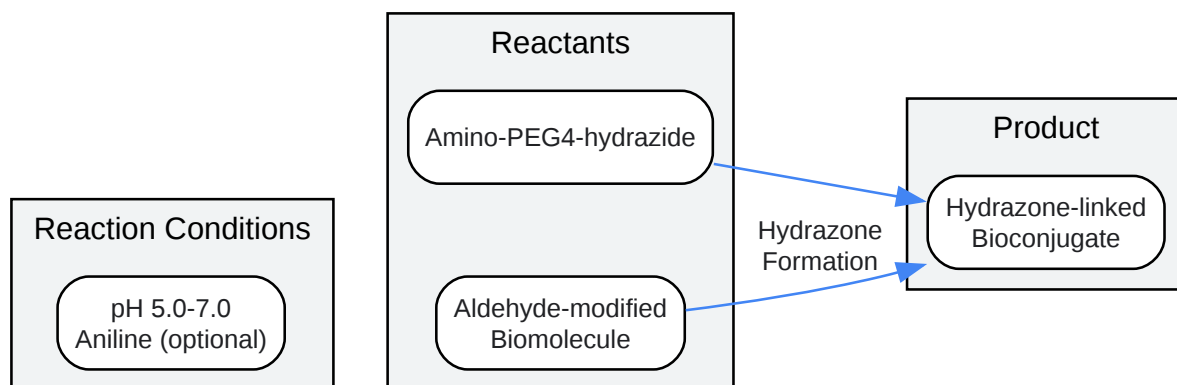
- Dissolve the aldehyde-modified biomolecule in the reaction buffer.
- Add the freshly deprotected Amino-PEG4-hydrazide to the biomolecule solution. A molar excess of the hydrazide linker is typically used.
- If using a catalyst, add aniline to the reaction mixture.
- Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.
- Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.
- Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other reagents.

Diagrams



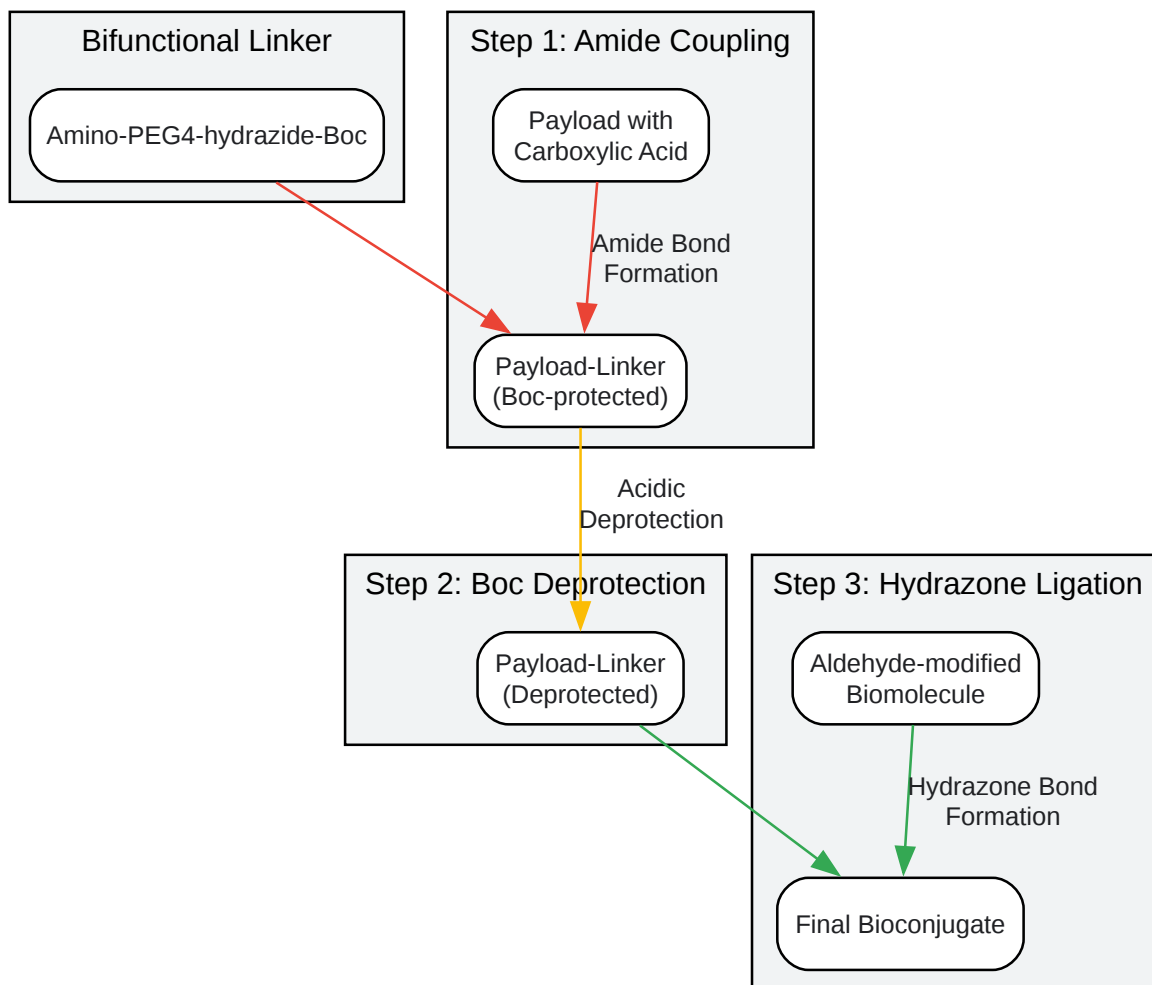
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Caption: Boc Deprotection Workflow.



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Caption: Hydrazone Ligation Workflow.



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Caption: Sequential Bioconjugation Strategy.

Conclusion

Amino-PEG4-hydrazide-Boc is a highly effective and versatile tool in the field of bioconjugation. Its well-defined structure, featuring a hydrophilic PEG4 spacer and orthogonally reactive functional groups, allows for the precise and controlled synthesis of complex bioconjugates. The ability to form a pH-sensitive hydrazone linkage further expands its utility in the development of advanced drug delivery systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development

professionals to successfully incorporate **Amino-PEG4-hydrazide-Boc** into their bioconjugation workflows.

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